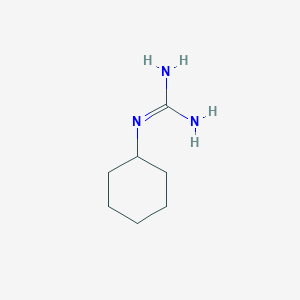

Cyclohexylguanidine

説明

Cyclohexylguanidine is a chemical compound with the molecular formula C7H15N3 . It is a part of a larger family of compounds known as guanidines, which have received attention due to their applications in various fields such as pharmaceutics and organic synthesis .

Synthesis Analysis

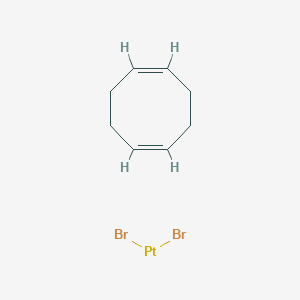

The synthesis of guanidines, including Cyclohexylguanidine, has been a topic of interest in recent years. Traditional methods are available for the preparation of guanidines, but new synthetic approaches are still in demand . The development of synthetic preparation methods for guanidines via transition metal catalysis has been a recent focus .

Molecular Structure Analysis

The molecular structure of Cyclohexylguanidine is characterized by a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .

科学的研究の応用

Cyclohexylguanidine acts as a histamine analog and interacts with receptor structures in the guinea-pig ileum. At lower concentrations, it serves as a competitive antagonist of histamine, while at higher concentrations, it lacks spasmogenic activity due to the absence of an aromatic character and the bulkiness of the cyclohexyl side chain (Rezende, Diniz, & Mares-Guia, 1976).

Cyclohexylguanidine hydrochlorides, upon acetylation, yield substituted triazines, indicating its potential in chemical synthesis and pharmaceutical applications (Cockburn & Bannard, 1957).

In the context of antimalarial research, derivatives of cyclohexylguanidine, like cycloguanil, target the Plasmodium falciparum dihydrofolate reductase enzyme. Mutations in this enzyme lead to differential resistance to cycloguanil and pyrimethamine, underlining its role in the development of antimalarial drugs (Foote, Galatis, & Cowman, 1990; Peterson, Milhous, & Wellems, 1990).

Cyclohexylguanidine derivatives, such as CHS 828, demonstrate potent antitumor activity, suggesting their potential in cancer therapy. CHS 828 inhibits nuclear factor-κB activation and shows marked antitumor activity against various neuroendocrine tumors (Johanson et al., 2006; Hjarnaa et al., 1999).

Cyclohexylguanidine-based compounds, such as timegadine, have been studied for their anti-inflammatory properties, particularly in inhibiting prostaglandin and lipoxygenase activity, which is crucial in the treatment of inflammation-related diseases (Ahnfelt-Rønne & Arrigoni-Martelli, 1980).

Additionally, cyclohexylguanidine derivatives have been explored in the field of neurology, particularly as noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties, which could be significant in treating neurodegenerative diseases and conditions like stroke and brain trauma (Keana et al., 1989).

特性

IUPAC Name |

2-cyclohexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAPBXTFUSKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338296 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylguanidine | |

CAS RN |

14948-83-5 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

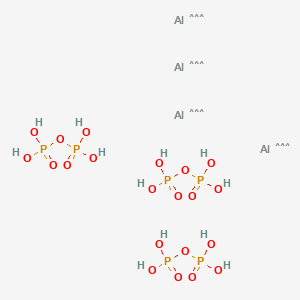

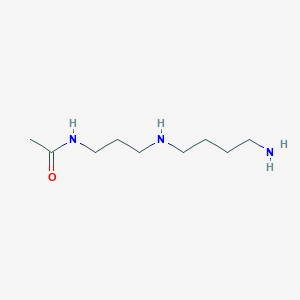

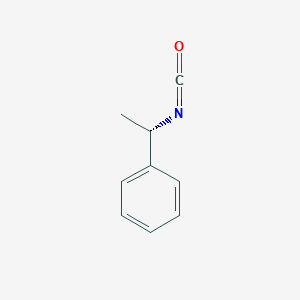

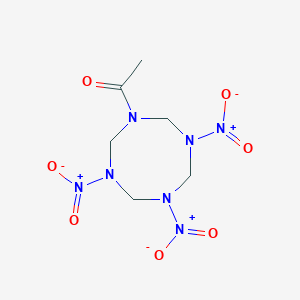

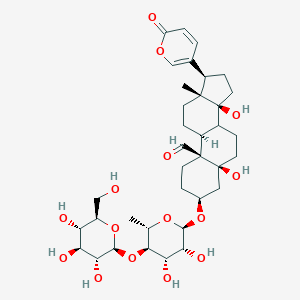

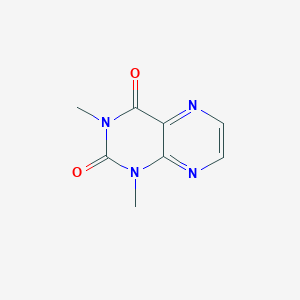

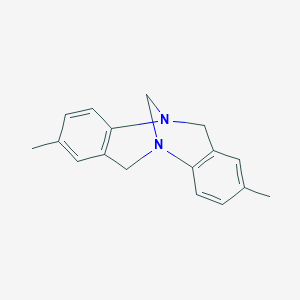

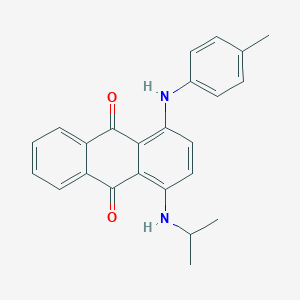

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。